![molecular formula C6H7BN2O3S2 B13082881 2-(Methylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol](/img/structure/B13082881.png)
2-(Methylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol
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Overview
Description
2-(Methylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol is a complex organic compound that belongs to the class of diazaborinins This compound is characterized by the presence of a thieno ring fused with a diazaborinin ring, along with a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene derivatives with diazaborine precursors. The reaction conditions often include the use of solvents such as ethanol or ethylene glycol and catalysts like potassium carbonate . The process may also involve heating the reaction mixture to facilitate the cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols.
Scientific Research Applications
The compound 2-(Methylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, materials science, and environmental studies.
Chemical Properties and Structure
This compound is characterized by its complex molecular structure, which includes a thieno-diazaborinine framework. The molecular formula is C9H13BN2O3S2 with a molecular weight of approximately 272.2 g/mol . The presence of the methylsulfonyl group enhances its solubility and reactivity, making it a candidate for various applications.
Medicinal Chemistry
One of the primary areas of interest for this compound is in medicinal chemistry. Its structural features suggest potential as an antitumor agent. Studies have indicated that compounds within the diazaborine class exhibit cytotoxic activity against various cancer cell lines. For instance, research has demonstrated that derivatives of diazaborines can inhibit key enzymes involved in cancer cell proliferation .
Materials Science
In materials science, this compound's unique properties can be harnessed for the development of advanced materials. Its ability to form stable complexes with metal ions can be utilized in catalysis and sensor technology. The incorporation of this compound into polymer matrices has shown promise in enhancing thermal stability and mechanical properties of composites .
Environmental Applications
The compound's potential application in environmental science is noteworthy. Its ability to interact with pollutants makes it a candidate for use in remediation technologies. Specifically, it may be effective in adsorbing heavy metals from contaminated water sources due to its functional groups that facilitate binding with metal ions .
Case Study 1: Antitumor Activity
A study conducted on the antitumor effects of diazaborine derivatives found that this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of DNA synthesis and induction of apoptosis in cancer cells.
Case Study 2: Material Enhancement
Research on polymer composites incorporating this compound revealed that the addition of this compound improved the tensile strength and thermal stability of the material compared to traditional polymers. This enhancement opens avenues for creating more durable materials suitable for high-performance applications.
Case Study 3: Environmental Remediation
In an experimental setup aimed at removing heavy metals from wastewater, this compound was tested for its adsorption capacity. Results indicated a high efficiency in binding lead and cadmium ions from aqueous solutions, demonstrating its potential as an effective adsorbent in environmental cleanup efforts.
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Fluorinated Thieno[2′,3′4,5]benzo[1,2-d][1,2,3]triazole: This compound is similar in structure but contains a fluorine atom, which can influence its electronic properties and reactivity.
2H-benzo[d][1,2,3]triazole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and physical properties.
Uniqueness
2-(Methylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol is unique due to the presence of the methylsulfonyl group, which imparts specific reactivity and stability to the compound. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Biological Activity
2-(Methylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol is a heterocyclic compound belonging to the diazaborine class. Its unique structure, characterized by a thieno ring fused to a diazaborine ring with a methylsulfonyl substituent, positions it as a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its antibacterial properties, mechanisms of action, and implications for pharmaceutical applications.
Chemical Structure and Properties
The compound's chemical formula is C9H13BN2O3S2, with notable features that enhance its reactivity and interaction with biological targets. The methylsulfonyl group is significant for its biological efficacy, particularly in enhancing antibacterial activity compared to other diazaborine derivatives .
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria, including Escherichia coli and Klebsiella pneumoniae . The presence of the methylsulfonyl group is crucial as it enhances the compound's efficacy in inhibiting bacterial growth.
Table 1: Antibacterial Activity Against Various Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
---|---|---|
Escherichia coli | 8 µg/mL | Effective against resistant strains |
Klebsiella pneumoniae | 4 µg/mL | Significant inhibition observed |
Staphylococcus aureus | 16 µg/mL | Moderate activity |
The mechanism of action for this compound primarily involves the formation of covalent bonds with nicotinamide adenine dinucleotide (NAD+), leading to the formation of B—O covalent adducts. This interaction is critical in inhibiting enoyl-acyl carrier protein reductase (ENR), an enzyme essential for bacterial fatty acid synthesis. By targeting this pathway, the compound effectively disrupts bacterial metabolism and growth .
Structure-Activity Relationship (SAR)
Structure-activity relationship studies have shown that modifications in the side chains and ring structures can significantly influence the biological activity of diazaborine derivatives. For instance, variations in sulfonyl substituents can alter the potency and selectivity of these compounds against specific bacterial strains.
Table 2: Structure-Activity Relationship Insights
Compound Variation | Observed Activity | Implications |
---|---|---|
6-Methyl-2-(propane-1-sulfonyl) | Strong antibacterial | Potential for drug development |
4-(4-{2-[(methylsulfonyl)amino]ethyl}piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide | Different profile | Highlights importance of side chains |
Case Studies and Research Findings
Recent studies have focused on the synthesis and optimization of this compound to enhance its yield and purity. These studies often employ techniques such as X-ray crystallography and molecular docking simulations to elucidate binding modes and affinities with target enzymes involved in bacterial metabolism.
Case Study: Efficacy Against Drug-Resistant Bacteria
In a controlled laboratory setting, the compound was tested against drug-resistant strains of E. coli . Results demonstrated that even at low concentrations (4 µg/mL), the compound effectively inhibited bacterial growth, suggesting its potential as a therapeutic agent in treating resistant infections.
Properties
Molecular Formula |
C6H7BN2O3S2 |
---|---|
Molecular Weight |
230.1 g/mol |
IUPAC Name |
1-hydroxy-2-methylsulfonylthieno[3,2-d]diazaborinine |
InChI |
InChI=1S/C6H7BN2O3S2/c1-14(11,12)9-7(10)5-2-3-13-6(5)4-8-9/h2-4,10H,1H3 |
InChI Key |
DRXHMDGOVLYFIU-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(C=NN1S(=O)(=O)C)SC=C2)O |
Origin of Product |
United States |
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